(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling reactions: The final step involves coupling the furan and oxadiazole intermediates with the methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide: shares similarities with other compounds containing furan, oxadiazole, and methoxyphenyl groups.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in various chemical applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N3O4 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C16H13N3O4/c1-21-12-6-4-11(5-7-12)15-16(19-23-18-15)17-14(20)9-8-13-3-2-10-22-13/h2-10H,1H3,(H,17,19,20)/b9-8+ |
InChI Key |
SWBKTOSADXVQQV-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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